N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide
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Overview
Description
N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide is an organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a dimethylethyl group, and a valeramide backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide typically involves the reaction of 2-amino-2-methyl-1-propanol with a suitable acid chloride or acid anhydride. For example, the reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol can yield the desired compound . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide has several applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed reactions, particularly in C-H bond functionalization.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the valeramide backbone can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- N-(2-Hydroxy-1,1-dimethylethyl)-N’-phenylthiourea
- N-(2-Hydroxy-1,1-dimethylethyl)-N’-phenylurea
Uniqueness
N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
94333-41-2 |
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Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3-methyl-2-(2-methylpropyl)pentanamide |
InChI |
InChI=1S/C14H29NO2/c1-7-11(4)12(8-10(2)3)13(17)15-14(5,6)9-16/h10-12,16H,7-9H2,1-6H3,(H,15,17) |
InChI Key |
CFTZGPRXGIWVIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(C)C)C(=O)NC(C)(C)CO |
Origin of Product |
United States |
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